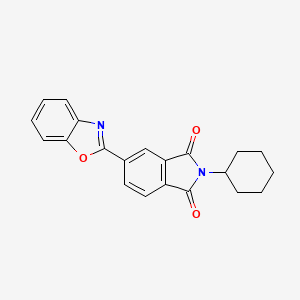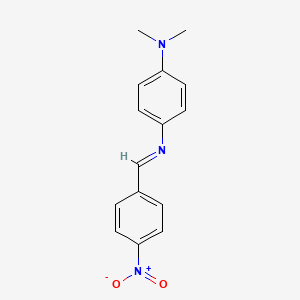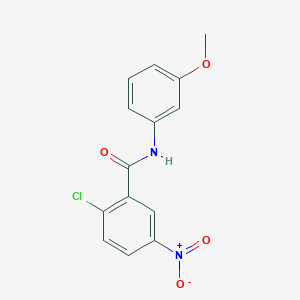![molecular formula C16H20ClNO B5701583 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B5701583.png)
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds in crops. It was first introduced in the market in 1973 and has since become a popular choice among farmers due to its effectiveness and low cost.
Mécanisme D'action
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide has been shown to have a low toxicity to mammals and birds, but it can be toxic to aquatic organisms. It has been found to have a short half-life in soil and water, which reduces the risk of accumulation in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide is a widely used herbicide in agriculture, but its use in laboratory experiments is limited due to its toxicity to aquatic organisms. Additionally, its effectiveness against specific weed species may vary depending on the environmental conditions.
Orientations Futures
1. Development of new formulations of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide that are more effective against a wider range of weed species.
2. Evaluation of the long-term effects of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide on soil and water quality.
3. Investigation of the potential of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide as a bioherbicide.
4. Development of new methods for the synthesis of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide that are more efficient and environmentally friendly.
5. Study of the molecular mechanisms underlying the herbicidal activity of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide.
In conclusion, 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on non-target organisms. It works by inhibiting the biosynthesis of carotenoids in plants, leading to their death. While it has a low toxicity to mammals and birds, it can be toxic to aquatic organisms. Future research should focus on developing new formulations of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide, evaluating its long-term effects on the environment, and investigating its potential as a bioherbicide.
Méthodes De Synthèse
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide can be synthesized through a multistep process starting from 4-methylbenzoic acid. The first step involves the conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride using thionyl chloride. The resulting product is then reacted with 2-(1-cyclohexen-1-yl)ethylamine to form the intermediate product, which is further reacted with sodium hydroxide and 3-chloro-1,2-propanediol to obtain 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide.
Applications De Recherche Scientifique
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds. Additionally, it has been shown to have a low toxicity to mammals and birds, making it a safer alternative to other herbicides.
Propriétés
IUPAC Name |
3-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c1-12-7-8-14(11-15(12)17)16(19)18-10-9-13-5-3-2-4-6-13/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGROGOIFISLGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)
![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701513.png)

![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)

![N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5701538.png)
![N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5701539.png)


![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5701568.png)

![N'-(2,4-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5701577.png)

